methyl 3-hydroxy-5-(trifluoromethyl)furo[2,3-b]pyridine-2-carboxylate
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Overview
Description
Methyl 3-hydroxy-5-(trifluoromethyl)furo[2,3-b]pyridine-2-carboxylate is a heterocyclic compound that contains both furan and pyridine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-hydroxy-5-(trifluoromethyl)furo[2,3-b]pyridine-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-hydroxy-5-(trifluoromethyl)pyridine-2-carboxylic acid with methanol in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride. The reaction is usually carried out under reflux conditions to ensure complete conversion to the ester product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the product may involve techniques such as recrystallization or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-hydroxy-5-(trifluoromethyl)furo[2,3-b]pyridine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of 3-oxo-5-(trifluoromethyl)furo[2,3-b]pyridine-2-carboxylate.
Reduction: Formation of 3-hydroxy-5-(trifluoromethyl)furo[2,3-b]pyridine-2-methanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 3-hydroxy-5-(trifluoromethyl)furo[2,3-b]pyridine-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Mechanism of Action
The mechanism of action of methyl 3-hydroxy-5-(trifluoromethyl)furo[2,3-b]pyridine-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins .
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-5-(trifluoromethyl)pyridine: A pyridine derivative with similar structural features but lacking the furan ring.
5-(Trifluoromethyl)pyridine-2-carboxylic acid: Another pyridine derivative with a carboxylic acid group instead of the ester group.
Uniqueness
Methyl 3-hydroxy-5-(trifluoromethyl)furo[2,3-b]pyridine-2-carboxylate is unique due to the presence of both furan and pyridine rings, which confer distinct chemical and biological properties. The trifluoromethyl group further enhances its stability and lipophilicity, making it a valuable compound for various applications .
Properties
CAS No. |
2624136-35-0 |
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Molecular Formula |
C10H6F3NO4 |
Molecular Weight |
261.2 |
Purity |
95 |
Origin of Product |
United States |
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